6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide
Description
This compound is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one scaffold substituted with a (3,4-dimethoxyphenyl)methylene group at the 5-position and a hexanamide chain terminating in a 1,3-thiazol-2-yl moiety. The Z-configuration of the exocyclic double bond at C5 is critical for its stereochemical stability and biological interactions.
Properties
IUPAC Name |
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S3/c1-27-15-8-7-14(12-16(15)28-2)13-17-19(26)24(21(29)31-17)10-5-3-4-6-18(25)23-20-22-9-11-30-20/h7-9,11-13H,3-6,10H2,1-2H3,(H,22,23,25)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXHDWPDFXWPJD-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide is a complex organic molecule belonging to the thiazolidinone class. Its structure features a thiazolidinone ring, a dimethoxyphenyl group, and a hexanamide moiety, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . The mechanism of action is believed to involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells.
Case Studies
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A549, MCF-7) demonstrated significant cytotoxic effects. For instance, compounds with similar structures showed IC50 values ranging from 3.2 µM to 9.9 µM against different cancer cell lines .
- Mechanism of Action : The compound is thought to induce apoptosis through the caspase pathway and disrupt cell cycle progression, particularly in MCF-7 and A549 cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that thiazolidinone derivatives can inhibit bacterial growth by disrupting cell wall synthesis.
Research Findings
- Bacterial Inhibition : Studies have shown that thiazolidinones can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Synergistic Effects : When combined with other antibiotics, thiazolidinones may enhance the efficacy of existing antimicrobial agents .
Antioxidant Activity
Thiazolidinone compounds are recognized for their antioxidant properties, which contribute to their potential in treating oxidative stress-related diseases.
Findings from Studies
- Lipid Peroxidation Assays : Compounds related to our target showed significant inhibition of lipid peroxidation with EC50 values indicating strong antioxidant activity at submicromolar concentrations .
- Mechanism : The antioxidant activity is attributed to their ability to scavenge free radicals and prevent oxidative damage in cells .
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with other thiazolidinones and nitrobenzamides:
| Compound Type | Biological Activity | Notable Effects |
|---|---|---|
| Thiazolidinones | Anticancer, Antimicrobial | Induces apoptosis in cancer cells |
| Nitrobenzamides | Antimicrobial | Effective against bacterial infections |
| Dimethoxyphenyl Derivatives | Antioxidant | Scavenges free radicals |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related thiazolidinone derivatives, focusing on substituent effects, biological activities, and synthesis methodologies.
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Structural and Pharmacophoric Differences
The thiazol-2-yl hexanamide chain introduces conformational flexibility absent in rigid azo-linked derivatives like Compound 18, which may affect bioavailability . The Z-configuration at C5 is conserved across all analogs, suggesting its necessity for maintaining planarity and bioactivity .
Biological Activity Trends: Azo-linked thiazolidinones (e.g., Compound 18) exhibit pronounced antimicrobial activity, likely due to their ability to disrupt bacterial cell walls via azo group redox interactions . Antioxidant activity is more common in derivatives with hydroxyl or methoxy groups (e.g., Compound 5), which scavenge free radicals via phenolic hydrogen donation .
Synthesis Methodologies :
- Most analogs are synthesized via condensation reactions involving thiosemicarbazides or mercaptoacetic acid, with solvent systems (e.g., DMF/AcOH) influencing yield and purity .
- The target compound’s hexanamide chain likely requires additional amide coupling steps , increasing synthetic complexity compared to simpler arylidene derivatives .
Key Research Findings
- Antimicrobial Potency: Compound 18’s MIC values against Staphylococcus aureus (2 µg/mL) surpass those of simpler thiazolidinones, highlighting the role of azo linkages in enhancing activity .
- Solubility Limitations : Derivatives with bulky substituents (e.g., nitrobenzamide in 292161-07-0) exhibit reduced aqueous solubility, necessitating formulation optimization for in vivo applications .
- Stereochemical Stability : The Z-configuration in the target compound and analogs is resistant to isomerization under physiological conditions, as confirmed by X-ray crystallography (using SHELX/ORTEP tools) .
Q & A
Q. Key Optimization Parameters :
- Reaction temperature (60–80°C for condensation).
- Solvent polarity (DMF or acetic acid for cyclization) .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) confirm the 3,4-dimethoxyphenyl group. The thiazole proton appears as a singlet (δ 8.1–8.3 ppm) .
- ¹³C NMR : Carbonyl signals (C=O at ~170 ppm, C=S at ~190 ppm) validate the thiazolidinone core .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 532.1) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) .
Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?
Answer:
DoE is applied to maximize yield and minimize by-products:
Variables : Temperature (60–100°C), solvent (DMF vs. acetic acid), catalyst (piperidine vs. ZnCl₂) .
Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C in DMF with 5 mol% ZnCl₂ yields 82% product) .
Validation : Replicate reactions under predicted conditions to confirm reproducibility (±5% yield variation) .
Q. Example Table: DoE Results for Condensation Step
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 75 |
| Catalyst Loading | 2 mol% | 10 mol% | 5 mol% |
| Solvent | Acetic Acid | DMF | DMF |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme assays) arise due to:
Assay Conditions : Differences in pH, buffer composition, or enzyme source. Standardize protocols (e.g., Tris-HCl buffer pH 7.4, recombinant human enzymes) .
Compound Stability : Degradation in DMSO stock solutions. Use fresh stocks and confirm stability via HPLC .
Cellular Models : Cell line-specific permeability (e.g., Caco-2 vs. HEK293). Perform parallel assays with matched cell lines .
Q. Mitigation Strategy :
- Include positive controls (e.g., known inhibitors) in all assays.
- Validate findings using orthogonal methods (e.g., SPR binding assays vs. enzymatic activity) .
Advanced: What crystallographic tools are suitable for resolving its 3D structure?
Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .
- Structure Solution : SHELXT for phase problem resolution via direct methods .
- Refinement : SHELXL for least-squares refinement (R₁ < 0.05 for high-resolution data) .
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry validation .
Q. Key Structural Insights :
- The (Z)-configuration of the arylidene group is confirmed by C=C bond torsion angles.
- Hydrogen bonding between the thiazole NH and carbonyl oxygen stabilizes the conformation .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
Core Modifications :
- Replace the 3,4-dimethoxyphenyl group with halogenated analogs to assess electronic effects .
- Vary the hexanamide chain length (C4–C8) to study lipophilicity-impacted bioavailability .
Biological Testing :
- Screen analogs against target enzymes (e.g., kinase or protease panels) and measure IC₅₀ values .
Computational Modeling :
- Perform docking studies (AutoDock Vina) to predict binding poses and affinity .
Q. Example SAR Table :
| Modification | Enzyme Inhibition IC₅₀ (µM) | LogP |
|---|---|---|
| 3,4-Dimethoxyphenyl | 0.45 | 3.2 |
| 4-Chlorophenyl | 1.20 | 3.8 |
| Hexanamide → Butanamide | 2.10 | 2.5 |
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9). Use neutral buffers (PBS pH 7.4) for biological assays .
- Light Sensitivity : The thiazolidinone C=S bond undergoes photoisomerization. Store solutions in amber vials .
- Thermal Stability : Decomposes above 150°C. Use low-temperature storage (−20°C) for long-term stability .
Advanced: How to validate target engagement in cellular models?
Answer:
Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
Knockdown/Rescue Experiments : Use siRNA to silence the target gene and assess rescue of compound-induced effects .
Click Chemistry Probes : Incorporate an alkyne tag into the compound for pull-down assays and target identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
